molecular formula C5H12Cl2Si B14751201 Bis(chloromethyl)(ethyl)methylsilane CAS No. 2917-45-5

Bis(chloromethyl)(ethyl)methylsilane

Cat. No.: B14751201
CAS No.: 2917-45-5
M. Wt: 171.14 g/mol
InChI Key: HSCKDHJJQDIZQO-UHFFFAOYSA-N
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Description

Bis(chloromethyl)(ethyl)methylsilane (C₅H₁₁Cl₂Si) is an organosilicon compound characterized by two chloromethyl groups, an ethyl group, and a methyl group bonded to a central silicon atom. Organosilicon compounds with chloromethyl groups are typically moisture-sensitive, requiring inert storage conditions to prevent hydrolysis .

Properties

CAS No.

2917-45-5

Molecular Formula

C5H12Cl2Si

Molecular Weight

171.14 g/mol

IUPAC Name

bis(chloromethyl)-ethyl-methylsilane

InChI

InChI=1S/C5H12Cl2Si/c1-3-8(2,4-6)5-7/h3-5H2,1-2H3

InChI Key

HSCKDHJJQDIZQO-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(CCl)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(chloromethyl)(ethyl)methylsilane typically involves the reaction of chloromethyl methyl ether with ethylsilane in the presence of a Lewis acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

[ \text{ClCH}_2\text{OCH}_3 + \text{EtSiH}_3 \rightarrow \text{ClCH}_2\text{Si(Et)(CH}_3\text{)}_2 ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(chloromethyl)(ethyl)methylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methyl groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of new organosilicon compounds with various functional groups.

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of methyl-substituted silanes.

Scientific Research Applications

Bis(chloromethyl)(ethyl)methylsilane is used in various scientific research applications, including:

    Chemistry: As a precursor for the synthesis of other organosilicon compounds and in the study of silicon-based reaction mechanisms.

    Biology: In the development of silicon-based biomaterials and drug delivery systems.

    Medicine: Potential use in the synthesis of silicon-containing pharmaceuticals.

    Industry: Used in the production of specialty polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of bis(chloromethyl)(ethyl)methylsilane involves the reactivity of the chloromethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of new bonds and the introduction of various functional groups. The silicon atom in the compound can also participate in various reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of Bis(chloromethyl)(ethyl)methylsilane and structurally related silanes, inferred from the evidence:

Compound Molecular Formula Molecular Weight Boiling Point Density (g/mL) Hazards Applications
This compound (hypothetical) C₅H₁₁Cl₂Si 191.13 (calculated) ~180–200°C* ~1.10–1.20* Likely corrosive, releases HCl on hydrolysis Polymer crosslinking, surface modification
Bis(chloromethyl)dimethylsilane (CH₃)₂Si(CH₂Cl)₂ 157.12 160°C 1.0975 Flammable (flash point 46°C), irritant Silicone resin precursor
Chloro(chloromethyl)dimethylsilane C₃H₈Cl₂Si 143.09 149°C 1.086 Decomposes in water, releases HCl Intermediate in specialty silicones
Chloromethylmethyldiethoxysilane C₆H₁₅ClO₂Si 182.72 Not reported Not reported Low volatility, less reactive Hydrophobic coatings, adhesives
Bis(chloromethyl) ether ClCH₂OCH₂Cl 114.96 106°C 1.315 Carcinogenic, highly toxic Restricted to closed industrial processes

*Estimated based on substituent effects (ethyl group increases boiling point compared to methyl analogs).

Key Differences:

Reactivity :

  • This compound is expected to hydrolyze faster than ethoxy-substituted analogs (e.g., Chloromethylmethyldiethoxysilane) due to the electronegative chlorine atoms .
  • Compared to Bis(chloromethyl)dimethylsilane, the ethyl group may reduce volatility but increase steric hindrance, slowing reactions with nucleophiles .

Toxicity: Unlike Bis(chloromethyl) ether (a known carcinogen), chloromethyl silanes are primarily irritants but require strict handling due to HCl release during decomposition .

Applications: Ethyl-substituted silanes (e.g., hypothetical target compound) may enhance thermal stability in silicone polymers compared to purely methyl or chloro-methyl analogs . Diethoxy derivatives (e.g., Chloromethylmethyldiethoxysilane) are preferred for non-corrosive applications like coatings .

Market and Industrial Relevance

  • Electronics : As dielectric materials in semiconductors .
  • Automotive : Silicone sealants and high-temperature resins . Major producers include Nanjing Capatue Chemical (China) and SL Drugs and Pharmaceuticals (India), with Asia dominating production .

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